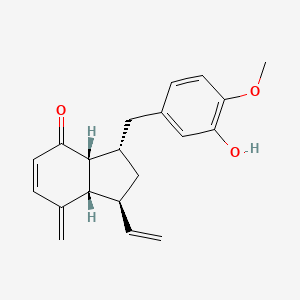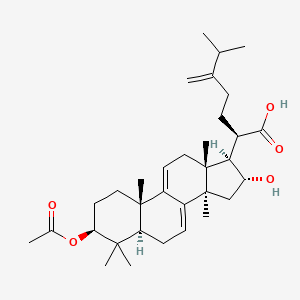
Dehydropachymic acid
Overview
Description
Dehydropachymic acid is a bioactive triterpenoid compound primarily found in the sclerotia of the fungus Poria cocos. This compound has garnered significant interest due to its various pharmacological properties, including anti-inflammatory and anti-melanogenic activities .
Mechanism of Action
Target of Action
Dehydropachymic acid is one of the major triterpenes isolated from Poria cocos . It primarily targets cells with impaired autophagy-lysosome pathway (ALP) . ALP is a crucial cellular process that degrades and recycles cellular components, maintaining cellular homeostasis. This compound is more effective in these impaired cells than in normal cells .
Mode of Action
This compound interacts with its targets by establishing hydrogen interactions with the tyrosinase protein . Tyrosinase is a key enzyme in the production of melanin, a biological pigment that regulates skin, hair, or eye color . By inhibiting tyrosinase, this compound can potentially reduce melanin production, leading to skin lightening and hypopigmentation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the autophagy-lysosome pathway (ALP) . By acting on this pathway, this compound can influence the degradation and recycling of cellular components. This action is particularly effective in cells where the ALP is impaired .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied, showing that this compound has an adequate toxicity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile . These properties can be exploited for anti-melanogenic effects, making this compound a potential candidate for tyrosinase inhibition .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of melanin production. By inhibiting tyrosinase, this compound can potentially lighten the skin and reduce pigmentation . This makes it a potential candidate for use in the pharmaceutical and cosmetic industries .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the triterpenoid acid content in different growth periods of Poria cocos, the source of this compound, can vary
Biochemical Analysis
Biochemical Properties
Dehydropachymic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance lysosomal acidification by promoting V-ATPase expression levels . Additionally, this compound is effective in autophagy-lysosome pathway (ALP) impaired cells, indicating its role in cellular recycling and metabolic signaling .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to restore the bafilomycin A1-induced increase in lysosomal pH, thereby maintaining lysosomal function . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been identified as an efficient candidate for tyrosinase inhibition, which is crucial in melanogenesis .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It enhances lysosomal acidification by promoting V-ATPase expression levels in a TFEB-independent manner . Additionally, this compound exerts its effects through enzyme inhibition, such as tyrosinase inhibition, which impacts melanogenesis . These interactions lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown stability and effectiveness in restoring lysosomal function over extended periods . Long-term studies have indicated that this compound maintains its impact on cellular function, particularly in autophagy-lysosome pathway impaired cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it has a threshold effect, where low doses are effective in enhancing lysosomal function, while high doses may lead to toxic or adverse effects . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lysosomal function and autophagy. The compound’s impact on metabolic flux and metabolite levels has been observed in various studies, highlighting its role in maintaining cellular homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target sites effectively . The transport mechanisms play a vital role in the compound’s overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in lysosomes, where it enhances lysosomal acidification and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydropachymic acid can be synthesized through the extraction and purification from the sclerotia of Poria cocos. The process involves several steps:
Extraction: The sclerotia are dried and ground into a fine powder. The powder is then subjected to solvent extraction using solvents like chloroform or methanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cultivation of Poria cocos, followed by extraction and purification processes similar to those used in laboratory settings. Advances in fermentation technology have also enabled the production of this compound from fermented mycelia of Poria cocos .
Chemical Reactions Analysis
Types of Reactions: Dehydropachymic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its bioactivity.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Chloroform, methanol, and ethyl acetate are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological activities .
Scientific Research Applications
Dehydropachymic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid biosynthesis and metabolism.
Biology: this compound is studied for its role in modulating cellular processes, including apoptosis and autophagy.
Medicine: It has shown potential in the treatment of inflammatory diseases, skin disorders, and cancer.
Industry: this compound is used in the development of cosmetic products due to its skin-beneficial properties.
Comparison with Similar Compounds
Dehydropachymic acid is structurally similar to other triterpenoid acids found in Poria cocos, such as:
Pachymic Acid: Similar in structure but differs in the presence of additional hydroxyl groups.
Dehydrotumulosic Acid: Another triterpenoid with similar bioactivities but distinct structural features.
Polyporenic Acid C: Shares a similar triterpenoid backbone but has different functional groups
Uniqueness: this compound stands out due to its potent anti-inflammatory and anti-melanogenic activities, making it a valuable compound for therapeutic and cosmetic applications .
Properties
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h12,14,19,22,25-28,35H,3,10-11,13,15-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIALJIVPUCERT-DRCQUEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B1254241.png)

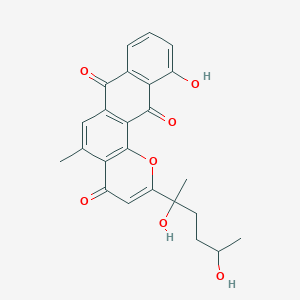

![4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol](/img/structure/B1254245.png)
![6-[5]-Ladderane-1-hexanol](/img/structure/B1254246.png)


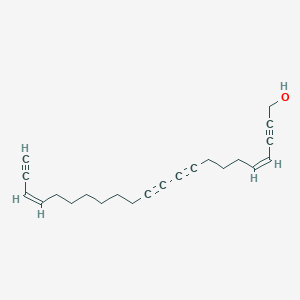

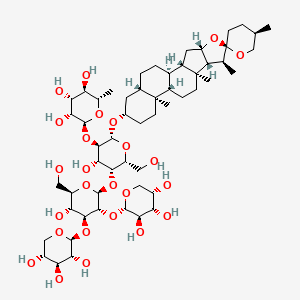
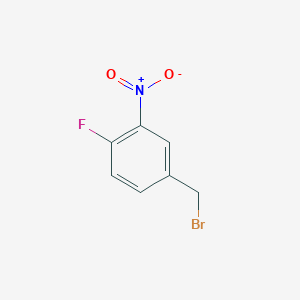
![(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhex-4-en-1-yl]-9-(2-hydroxy-2-methylpropyl)-6,18,24-triisobutyl-3,21-diisopropyl-1,4,7,10,12,15,19,28-octamethyl-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1254261.png)
